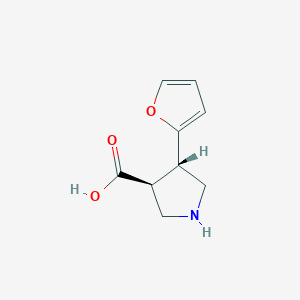

(3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

(3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a furan ring and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as furan and pyrrolidine derivatives.

Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving amine and aldehyde precursors.

Introduction of Furan Ring: The furan ring is introduced via coupling reactions, such as Suzuki or Heck coupling, using appropriate furan derivatives.

Chirality Induction: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the desired (3S,4S) configuration.

Final Steps: The carboxylic acid group is introduced through oxidation or hydrolysis reactions.

Industrial Production Methods: Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on cost-effectiveness, yield, and purity. This often includes the use of continuous flow reactors and automated synthesis platforms.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to the corresponding alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups, often in the presence of Lewis acids like aluminum chloride.

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol or aldehyde derivatives.

Substitution: Various substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid is investigated for its potential therapeutic properties. Its structure suggests it may serve as a precursor in drug development, particularly in designing compounds with antiviral and anticancer activities.

Case Study: Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral properties against HIV. For instance, structural modifications have resulted in compounds that show low micromolar inhibition of HIV reverse transcriptase-associated RNase H activity, suggesting a pathway for developing effective antiviral agents .

Organic Synthesis

This compound acts as a valuable chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for the creation of diverse derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.

Example Application :

In synthetic routes, this compound can be used to synthesize other biologically active compounds by introducing various substituents at the nitrogen or carbon positions of the pyrrolidine ring .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

Enzyme Interaction

Studies have shown that this compound can influence the activity of various enzymes and receptors. Its potential as a ligand in biochemical assays highlights its importance in understanding enzyme-substrate interactions .

Summary of Applications

- Antiviral Drug Development : Potential as an inhibitor against HIV.

- Organic Synthesis : Valuable building block for synthesizing complex organic molecules.

- Biochemical Probes : Investigated for enzyme interaction studies.

Wirkmechanismus

The mechanism of action of (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and pyrrolidine moiety can engage in hydrogen bonding, π-π interactions, and hydrophobic interactions with target proteins, modulating their activity and leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

(3S,4S)-4-(phenyl)pyrrolidine-3-carboxylic acid: Similar structure but with a phenyl ring instead of a furan ring.

(3S,4S)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness:

- The presence of the furan ring in (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

- The chiral centers at positions 3 and 4 of the pyrrolidine ring provide specific stereochemical configurations that can enhance selectivity and potency in biological applications.

Biologische Aktivität

(3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. Its unique structure, characterized by the presence of a furan ring, has garnered attention in various biological studies, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula: C₉H₁₁N₁O₃

- Molecular Weight: 181.19 g/mol

- CAS Number: 959579-57-8

- Density: 1.258 g/cm³

- Boiling Point: 355.8ºC at 760 mmHg

- Flash Point: 169ºC

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: It can bind to cellular receptors, influencing signal transduction pathways critical for cellular responses.

- Gene Expression Modulation: The compound may affect the expression of genes associated with inflammation and cell proliferation.

Anticancer Potential

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of this compound showed significant selectivity in targeting tumor cells while sparing normal cells, highlighting its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. By modulating inflammatory pathways and cytokine production, it may reduce inflammation in various models, suggesting its potential utility in treating inflammatory diseases .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

A comparison with other pyrrolidine derivatives reveals that this compound possesses unique properties due to its furan moiety:

| Compound | Structure | Biological Activity |

|---|---|---|

| (3S,4S)-1-(Tert-butoxycarbonyl)-4-(phenyl)pyrrolidine-3-carboxylic acid | Structure | Moderate anticancer activity |

| (3S,4S)-1-(Tert-butoxycarbonyl)-4-(thiophen-2-YL)pyrrolidine-3-carboxylic acid | Structure | Lower anti-inflammatory effects compared to furan derivative |

Eigenschaften

IUPAC Name |

(3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-9(12)7-5-10-4-6(7)8-2-1-3-13-8/h1-3,6-7,10H,4-5H2,(H,11,12)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTSLALPZKTAJM-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376093 | |

| Record name | (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959579-57-8 | |

| Record name | (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.